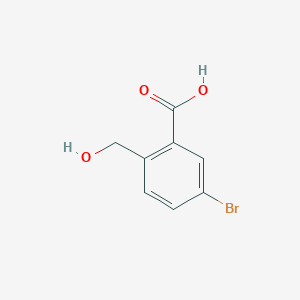

5-Bromo-2-(hydroxymethyl)benzoic acid

Description

5-Bromo-2-(hydroxymethyl)benzoic acid is a brominated benzoic acid derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 2-position and a bromine atom at the 5-position of the aromatic ring. The hydroxymethyl group contributes to hydrogen bonding and solubility, while the bromine atom enhances electrophilic reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula |

C8H7BrO3 |

|---|---|

Molecular Weight |

231.04 g/mol |

IUPAC Name |

5-bromo-2-(hydroxymethyl)benzoic acid |

InChI |

InChI=1S/C8H7BrO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,10H,4H2,(H,11,12) |

InChI Key |

KJZVMBFKUKCLDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Bromo-2-Chlorobenzoic Acid

- Structure : Chlorine replaces the hydroxymethyl group at the 2-position.

- Properties : The electron-withdrawing chlorine increases acidity (lower pKa) compared to the hydroxymethyl derivative.

- Applications : Widely used as a building block in pharmaceuticals and agrochemicals due to its stability and reactivity .

- Research Findings: Demonstrated utility in synthesizing complex molecules, such as noncovalent inhibitors targeting penicillin-binding proteins in antibiotic-resistant bacteria .

2-Amino-5-Bromobenzoic Acid

- Structure: An amino (-NH₂) group replaces the hydroxymethyl substituent.

- Properties: The amino group is strongly electron-donating, enhancing solubility in polar solvents and enabling hydrogen-bonding interactions.

- Research Findings : Structural studies using DFT analysis highlight tautomeric forms and bond-length variations, critical for understanding its reactivity in drug design .

5-Bromo-2-(trifluoromethyl)benzoic Acid

- Structure : A trifluoromethyl (-CF₃) group replaces hydroxymethyl.

- Properties : The electron-withdrawing -CF₃ group significantly increases acidity (pKa ~1–2) and stabilizes intermediates in nucleophilic reactions.

- Applications : A key building block in fluorinated drug candidates and materials science due to its metabolic stability .

5-Bromo-2-(phenylamino)benzoic Acid

- Structure: A phenylamino (-NHPh) group replaces hydroxymethyl.

- Properties: The bulky phenylamino group induces steric hindrance, reducing solubility but enabling π-π stacking in crystal lattices.

- Research Findings : Crystal structure analysis reveals intramolecular hydrogen bonds (N-H⋯O) and carboxylic acid dimer formation, which stabilize the solid-state structure .

Sodium Salt of 5-Bromo-2-(α-hydroxypentyl)benzoic Acid

- Structure : An extended α-hydroxypentyl chain replaces hydroxymethyl.

- Properties : The sodium salt exhibits enhanced water solubility (>20 mg/mL) compared to the free acid.

- Research Findings: Crystal forms (amorphous, Form A, Form B) show distinct stability profiles. Form B demonstrates superior thermal stability (TGA data) and solubility in methanol . Acute toxicity studies in rodents indicate an LD₅₀ >300 mg/kg, suggesting moderate safety for pharmaceutical use .

5-Bromo-2-iodobenzoic Acid

- Structure : Iodine replaces hydroxymethyl.

- Properties : The bulky iodine atom reduces electrophilicity but enhances halogen-bonding interactions.

- Applications : Used in synthesizing orexin receptor antagonists, as demonstrated in a Merck patent .

Key Comparative Data

Q & A

Basic: What are the common synthetic routes for 5-Bromo-2-(hydroxymethyl)benzoic acid, and what intermediates are critical?

Answer:

The compound is typically synthesized via functional group interconversion. A representative approach involves:

Bromination : Introduce bromine at the 5-position of a precursor like 2-(hydroxymethyl)benzoic acid using brominating agents (e.g., Br₂ or NBS) under controlled conditions .

Methylation/Dealkylation : Intermediate steps may involve protecting the hydroxyl group (e.g., using iodomethane and K₂CO₃ to form methoxy derivatives) followed by deprotection with reagents like BBr₃ to restore the hydroxymethyl group .

Purification : Column chromatography or recrystallization ensures purity. Key intermediates include 5-bromo-2-methoxybenzoic acid and its hydroxymethyl analog .

Basic: How can the purity and structural integrity of this compound be validated?

Answer:

Use a combination of analytical techniques:

- HPLC : Quantify purity (>95% typical for research-grade material) .

- NMR : Confirm substitution patterns (e.g., bromine at C5, hydroxymethyl at C2) via characteristic shifts (e.g., δ ~4.6 ppm for –CH₂OH) .

- Mass Spectrometry : Verify molecular weight (235.04 g/mol) and fragmentation patterns .

- Melting Point : Compare observed values (e.g., 167–171°C) with literature data to detect impurities .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

The hydroxymethyl group (–CH₂OH) introduces steric hindrance near the bromine atom, slowing nucleophilic substitution. However, its electron-donating effect (via –OH) activates the aromatic ring for electrophilic reactions. Strategies include:

- Catalytic Systems : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings, leveraging the bromine’s leaving-group ability .

- Protection of –OH : Temporarily convert –CH₂OH to –CH₂OAc to reduce steric bulk during coupling .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Advanced: What strategies resolve contradictions in reported yields for derivatives of this compound?

Answer: Discrepancies often arise from:

- Reaction Conditions : Temperature (e.g., 80°C vs. room temperature) and reaction time significantly impact yields .

- Catalyst Loading : Pd catalyst concentrations (0.5–5 mol%) must be optimized for specific substrates .

- Workup Procedures : Inadequate purification (e.g., incomplete column chromatography) may overestimate yields. Validate via HPLC and NMR .

Advanced: How can flow chemistry improve the synthesis of this compound derivatives?

Answer: Flow chemistry enhances reproducibility and scalability:

- Continuous Bromination : Precise control of Br₂ stoichiometry minimizes side products (e.g., dibrominated byproducts) .

- In-Line Monitoring : Real-time UV/Vis or IR spectroscopy detects intermediates, enabling rapid adjustments .

- Reduced Solvent Use : Microreactors (≤1 mL volume) cut solvent waste by 90% compared to batch methods .

Advanced: How to design assays for evaluating the biofilm-inhibiting properties of this compound?

Answer:

Bacterial Strains : Use Staphylococcus aureus or Pseudomonas aeruginosa biofilms grown in 96-well plates .

Dosing : Test concentrations (0.1–100 µM) in triplicate, with DMSO as a negative control and known inhibitors (e.g., rifampicin) as positives .

Metrics : Quantify biofilm biomass via crystal violet staining (OD₅₉₀) and viability via ATP luminescence .

Confocal Microscopy : Visualize biofilm architecture post-treatment using LIVE/DEAD staining .

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 235.04 g/mol | |

| Melting Point | 167–171°C | |

| pKa | ~3.48 (predicted) | |

| Solubility (H₂O) | 1.2 mg/mL (25°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.